2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid

描述

Structural Characterization and Classification

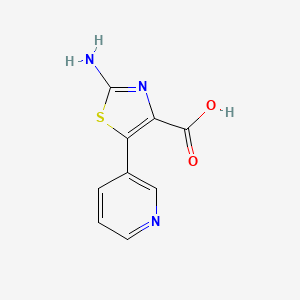

2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid (CAS: 1086380-26-8) is a heterocyclic compound with the molecular formula $$ \text{C}9\text{H}7\text{N}3\text{O}2\text{S} $$ and a molecular weight of 221.24 g/mol. Its structure consists of a thiazole core substituted with an amino group at position 2, a pyridin-3-yl group at position 5, and a carboxylic acid moiety at position 4 (Figure 1). The IUPAC name reflects this arrangement: 2-amino-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}7\text{N}3\text{O}2\text{S} $$ |

| Molecular Weight | 221.24 g/mol |

| CAS Number | 1086380-26-8 |

| SMILES Notation | C1=CC=CN=C1C2=C(N=C(S2)N)C(=O)O |

| Aromatic System | Bicyclic (thiazole + pyridine) |

The compound’s planar thiazole ring exhibits aromaticity due to delocalized π-electrons, while the pyridine moiety introduces additional electron-withdrawing effects, influencing reactivity. The carboxylic acid group enhances solubility in polar solvents and enables salt formation.

Historical Context in Heterocyclic Chemistry Research

Thiazole-pyridine conjugates emerged as a focus of synthetic chemistry in the late 20th century, building on foundational work by Hantzsch (thiazole synthesis) and Chichibabin (pyridine derivatives). The specific integration of pyridin-3-yl groups into thiazole frameworks gained prominence in the 2000s, driven by interest in bioactive heterocycles. Early studies, such as those by Maehr and Yang (2006), demonstrated the utility of pyridyl-thiazoles in antimicrobial agents, paving the way for derivatives like this compound.

Importance in Contemporary Scientific Research

This compound is pivotal in drug discovery due to its dual heterocyclic architecture:

- Medicinal Chemistry : Serves as a precursor for inhibitors targeting bacterial enzymes (e.g., Mycobacterium tuberculosis) and inflammatory mediators (e.g., COX-2).

- Materials Science : Its conjugated system enables applications in organic semiconductors, leveraging charge-transfer properties.

- Chemical Biology : Used to probe protein-ligand interactions via its carboxylic acid moiety, which facilitates covalent binding studies.

Table 2: Research Applications of Thiazole-Pyridine Conjugates

Relationship to Other Thiazole-Pyridine Conjugates

This compound belongs to a broader class of thiazole-pyridine hybrids with varied bioactivities:

- Positional Isomers : 2-Amino-4-pyridin-3-yl-1,3-thiazole-5-carboxylic acid (CAS: 1283108-40-6) shows reduced antimicrobial potency compared to the 5-pyridin-3-yl isomer, highlighting the impact of substitution patterns.

- Functional Group Variations : Replacement of the carboxylic acid with esters (e.g., ethyl 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate) improves lipid solubility for blood-brain barrier penetration.

- Bicyclic Analogues : Quinoline-thiazole fusions, such as 2-(pyridin-3-yl)benzo[h]quinoline-4-carboxylic acid, exhibit enhanced anticancer activity but greater metabolic instability.

Structural Comparison of Selected Analogues

属性

IUPAC Name |

2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-12-6(8(13)14)7(15-9)5-2-1-3-11-4-5/h1-4H,(H2,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHMEKRTDXQFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201224217 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201224217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-26-8 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201224217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of 2-Aminothiazole with 3-Pyridinecarboxylic Acid

One of the classical synthetic approaches involves the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under acidic conditions. The reaction typically proceeds in alcoholic solvents such as ethanol or methanol, where the mixture is heated to reflux to promote cyclization and formation of the target thiazole carboxylic acid.

- Reaction conditions: Acidic medium, reflux temperature (~78°C for ethanol), reaction time varies from several hours to overnight.

- Solvents: Ethanol or methanol.

- Yields: Moderate to good, depending on purity of starting materials and reaction optimization.

This method is straightforward but may require purification steps to isolate the compound in high purity.

Improved Synthetic Route via Thiazole Carboxylic Acid Chloride Intermediates

A more advanced method involves the preparation of a 2-aminothiazole-5-carboxylic acid chloride intermediate, which is then reacted with substituted anilines or pyridine derivatives to form amide or related derivatives. This approach is described in patent literature and involves:

- Conversion of the carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- Reaction with substituted amines under basic conditions.

- Subsequent removal of protecting groups if used.

This method allows for better control over substitution patterns and can be adapted for industrial scale synthesis with enhanced yields and purity.

Solid-Phase Grinding Method Using Thiourea and Acid Chlorides

A novel synthetic route involves the reaction of substituted thioureas with α-chloro carbonyl compounds (such as 2,3-dichloro acryloyl chloride) in the presence of bases like sodium methanolate, carried out in organic solvents such as methanol. The process includes:

- Formation of an intermediate amide or ester.

- Cyclization to form the thiazole ring.

- Acidic treatment (e.g., hydrochloric acid) to complete the reaction.

This method benefits from mild reaction conditions and avoids harsh reagents, allowing for better environmental compatibility.

Solid-Phase Synthesis Using Thiosemicarbazide, Carboxylic Acid, and Phosphorus Pentachloride

Although primarily described for 1,3,4-thiadiazole derivatives, a related solid-phase grinding method can be adapted for 1,3-thiazole derivatives. This method involves:

- Grinding thiosemicarbazide, the corresponding carboxylic acid (e.g., 3-pyridinecarboxylic acid), and phosphorus pentachloride at room temperature until reaction completion.

- Neutralization with alkaline solution to pH 8–8.2.

- Filtration, drying, and recrystallization to obtain the pure product.

Advantages include short reaction times, mild conditions, low equipment requirements, and high yields (above 90%). The use of phosphorus pentachloride is economical and less toxic compared to other chlorinating agents.

| Method No. | Starting Materials | Key Reagents/Conditions | Solvent(s) | Reaction Type | Advantages | Yield Range |

|---|---|---|---|---|---|---|

| 1 | 2-Aminothiazole + 3-Pyridinecarboxylic acid | Acidic medium, reflux heating | Ethanol/Methanol | Cyclization | Simple setup, classical method | Moderate to Good |

| 2 | 2-Aminothiazole-5-carboxylic acid chloride + substituted amine | Base (e.g., NaOH), acid chloride formation | Organic solvents | Acylation + Cyclization | High control over substitution | Good to High |

| 3 | Substituted thiourea + α-chloro carbonyl compound | Sodium methanolate, acidic workup | Methanol | Nucleophilic substitution + Cyclization | Mild conditions, environmentally friendly | Good |

| 4 | Thiosemicarbazide + 3-Pyridinecarboxylic acid + PCl5 | Grinding at room temp, alkaline neutralization | None (solid-phase) | Solid-phase synthesis | Short time, mild conditions, high yield | >90% |

- Reaction Efficiency: Solid-phase grinding methods (Method 4) demonstrate superior yields and shorter reaction times compared to traditional liquid-phase syntheses.

- Environmental Impact: Methods avoiding harsh solvents and reagents (e.g., phosphorus pentachloride in solid phase) are preferred for green chemistry compliance.

- Scalability: Industrial adaptations often utilize continuous flow reactors and automated systems to optimize yields and purity, especially for Method 2.

- Purification: Recrystallization remains the standard purification technique across methods to ensure high purity of the final compound.

- Functional Group Compatibility: The presence of the amino group at position 2 allows for further derivatization, which is facilitated by the mild reaction conditions in newer methods.

The preparation of 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes ranging from classical cyclization to modern solid-phase grinding techniques. Recent advances favor methods that combine mild reaction conditions, high yields, and environmental safety. The choice of method depends on the scale, desired purity, and available equipment, with solid-phase synthesis offering a promising approach for efficient and economical production.

化学反应分析

Types of Reactions

2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated or N-acylated derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

Recent investigations have highlighted the potential of this compound in anticancer therapies. Its ability to interfere with specific cellular pathways involved in tumor growth has been documented in preclinical studies. For instance, compounds containing the thiazole and pyridine rings have shown promise in targeting cancer cell lines, suggesting that modifications to this scaffold could yield potent anticancer agents .

Agricultural Applications

Plant Growth Regulators

The compound has been explored as a plant growth regulator due to its ability to influence metabolic pathways in plants. Research indicates that it can enhance growth and yield in certain crops, making it a valuable addition to agricultural practices .

Pesticidal Properties

Studies have also suggested that this compound derivatives possess insecticidal properties. These derivatives have shown effectiveness against common agricultural pests, providing an alternative to traditional pesticides and contributing to sustainable agriculture practices .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength .

Case Studies

作用机制

The mechanism of action of 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

相似化合物的比较

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent positioning and electronic characteristics. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Amino Group Position: The presence of a 2-amino group enhances interaction with biological targets, as seen in 2-aminothiazole-4-carboxylic acid, which showed activity against BadA mutants .

- Pyridinyl vs. Aryl/Alkyl Substituents: Replacing the pyridin-3-yl group with a chlorophenyl (e.g., 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid) increases molecular weight and melting point, likely due to enhanced hydrophobic interactions .

- Carboxylic Acid Position: Shifting the carboxylic acid from position 4 to 5 (e.g., 2-aminothiazole-5-carboxylic acid) abolishes activity with wild-type BadA, highlighting the critical role of substituent positioning .

Physicochemical Properties

- Molecular Weight: The target compound (237.25 g/mol) is heavier than simpler analogs like 2-aminothiazole-4-carboxylic acid (144.15 g/mol) due to the pyridinyl group. This may influence solubility and bioavailability.

- Melting Points : While direct data for the target compound is unavailable, analogs like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid exhibit high melting points (206–207°C), suggesting that aromatic substituents enhance crystalline stability .

生物活性

Overview

2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its biological activities, particularly in medicinal chemistry. This compound features both thiazole and pyridine moieties, which contribute to its interaction with various biological targets. Its molecular formula is with a molecular weight of 221.24 g/mol .

The compound exhibits significant biochemical properties, influencing various cellular processes:

- Enzyme Interaction : It has been shown to inhibit specific kinases, which are crucial for many signaling pathways within cells. This inhibition can lead to altered cell proliferation and apoptosis.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and function. It can activate or inhibit pathways that are vital for cell growth and differentiation .

Antitumor Activity

Research indicates that derivatives of 2-amino-thiazole compounds exhibit potent antitumor activities. For instance, certain derivatives have shown high antiproliferative potency against various cancer cell lines:

- Case Study : A study synthesized several 2-amino-thiazole derivatives and evaluated their biological activities. One notable derivative demonstrated significant activity against human K563 leukemia cells, with an IC50 comparable to dasatinib, a known anticancer drug .

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. Some derivatives of 2-amino-thiazole have been reported to exhibit protective effects against seizures in animal models, indicating potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Pyridine Ring | Enhances interaction with biological targets |

| Thiazole Moiety | Essential for cytotoxic activity |

| Substituents on Rings | Modulate potency and selectivity |

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between appropriate precursors. Common methods include:

- Cyclization of 2-Aminothiazole with 3-Pyridinecarboxylic Acid : Conducted under acidic conditions in solvents like ethanol or methanol at reflux temperatures.

- Use of Catalysts : Catalysts can enhance yields and purities during the synthesis process, particularly in industrial settings where continuous flow reactors may be employed.

Research Applications

This compound serves as a versatile building block in medicinal chemistry and organic synthesis:

常见问题

Q. What spectroscopic techniques validate metal coordination in catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。